4-Bromo-thiophene-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-thiophene-2-carbaldehyde oxime is a chemical compound with the molecular formula C5H4BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-thiophene-2-carbaldehyde oxime typically involves the reaction of 4-Bromo-thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-thiophene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-thiophene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-thiophene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-thiophene-2-carboxaldehyde: Similar structure but lacks the oxime group.
2-Bromothiophene: Lacks the aldehyde and oxime groups.
4-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a carboxaldehyde group instead of an oxime.
Uniqueness
4-Bromo-thiophene-2-carbaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group.
Properties
Molecular Formula |
C5H4BrNOS |
---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4BrNOS/c6-4-1-5(2-7-8)9-3-4/h1-3,8H |
InChI Key |
PKYPVSRCCJULBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.